5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
EDDP (perchlorate) (CRM) is a certified reference material that is categorized as a metabolite. It is an inactive metabolite of methadone, produced by N-demethylation in the liver, primarily by cytochrome P450 (CYP) isoform 3A4.1 The activity of CYP3A4 varies widely among individuals, resulting in significantly different rates of methadone conversion to EDDP from person to person. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
31161-17-8
VCID:
VC21237582
InChI:
InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
SMILES:
CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O
Molecular Formula:
C20H24ClNO4
Molecular Weight:
377.9 g/mol
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
CAS No.: 31161-17-8
Cat. No.: VC21237582
Molecular Formula: C20H24ClNO4
Molecular Weight: 377.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | EDDP (perchlorate) (CRM) is a certified reference material that is categorized as a metabolite. It is an inactive metabolite of methadone, produced by N-demethylation in the liver, primarily by cytochrome P450 (CYP) isoform 3A4.1 The activity of CYP3A4 varies widely among individuals, resulting in significantly different rates of methadone conversion to EDDP from person to person. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 31161-17-8 |
| Molecular Formula | C20H24ClNO4 |
| Molecular Weight | 377.9 g/mol |
| IUPAC Name | 5-ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate |
| Standard InChI | InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
| Standard InChI Key | FICCBMGBBWWZRF-UHFFFAOYSA-M |
| SMILES | CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O |
| Canonical SMILES | CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O |
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